Asperlicin E
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Overview
Description
Asperlicin E is a member of the class of asperlicins that is asperlicin C in which the lactam nitrogen of the benzodiazepineone moiety has undergone addition to the 2-position of the 2-3 double bond of the indole moeity, and in which the hydrogen at the 3-position of the indole moiety has been replaced by a hydroxy group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is a member of asperlicins, an organic heteroheptacyclic compound, an aminal and a tertiary alcohol.
Scientific Research Applications
Biosynthesis and Molecular Structure
Asperlicin E, a member of the asperlicin family of fungal metabolites produced by Aspergillus alliaceus, is recognized for its complexity and potent biological activities. The biosynthesis of this compound involves a two-enzyme pathway that generates its heptacyclic scaffold, showcasing the efficiency of its natural synthesis. This pathway has been elucidated through genetic characterization, highlighting the role of the oxidative cyclization enzyme AspB in its formation (Haynes, Gao, Tang, & Walsh, 2012).
Pharmacological Properties
This compound is noted for its role as a nonpeptide cholecystokinin (CCK) antagonist. It exhibits high affinity for CCK receptors, particularly in peripheral tissues, making it a valuable tool for studying the physiological and pharmacological actions of CCK. This includes its antagonistic effects on isolated islets, where it mitigates the stimulatory effects of CCK, and its implications in pancreatitis and pancreatic diseases (Chang et al., 1985); (Zawalich & Diaz, 1987).
Synthetic Modifications
Research has also focused on the synthesis of this compound analogs. Innovations in this area aim to improve potency and water solubility, which can enhance their utility in physiological and pharmacological studies. These synthetic modifications further the understanding of the molecular design of CCK antagonists and open avenues for therapeutic applications (Bock et al., 1986).
properties
CAS RN |
93413-05-9 |
---|---|
Molecular Formula |
C25H18N4O3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione |
InChI |
InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1 |
InChI Key |
HYHLSEUXMRFVND-AMDXRBSFSA-N |
Isomeric SMILES |
C1[C@H]2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2[C@@H]6[C@]1(C7=CC=CC=C7N6)O |
SMILES |
C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O |
Canonical SMILES |
C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O |
synonyms |
asperlicin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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